Methylmalondialdehyde

DNA Damage Genotoxicity Lipid Peroxidation

Methylmalondialdehyde (MMDA, also known as 2-methylmalondialdehyde or α-methylmalondialdehyde) is a methyl-substituted derivative of malondialdehyde (MDA), belonging to the class of β-dicarbonyl compounds. It possesses the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 16002-19-0
Cat. No. B096588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylmalondialdehyde
CAS16002-19-0
Synonymsmethylmalondialdehyde
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESCC(C=O)C=O
InChIInChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3
InChIKeyVXYSFSCCSQAYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylmalondialdehyde (CAS 16002-19-0) for Lipid Peroxidation Research and Analytical Method Validation


Methylmalondialdehyde (MMDA, also known as 2-methylmalondialdehyde or α-methylmalondialdehyde) is a methyl-substituted derivative of malondialdehyde (MDA), belonging to the class of β-dicarbonyl compounds [1]. It possesses the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol [2]. MMDA is structurally analogous to MDA but incorporates a methyl group at the α-position, which fundamentally alters its reactivity profile and physicochemical behavior [1]. This compound is not endogenously produced in biological systems, a property that renders it uniquely suited as an exogenous internal standard for the quantitative analysis of MDA in complex biological matrices [3]. Furthermore, MMDA exhibits distinct chemical and biological activities compared to its parent compound, including differential DNA cross-linking efficiency and mutagenicity, making it a critical tool for dissecting the mechanisms of MDA-induced cellular damage [4].

Why Malondialdehyde (MDA) Cannot Be Substituted for Methylmalondialdehyde in Specialized Research and Analytical Applications


While methylmalondialdehyde is a close structural analog of malondialdehyde (MDA), the presence of a single methyl group introduces fundamental differences in chemical reactivity, analytical behavior, and biological activity that preclude generic substitution. In analytical chemistry, the lack of an appropriate internal standard has historically led to large discrepancies in MDA measurements, even at physiologic concentrations in human plasma [1]. MMDA addresses this by being absent from biological matrices while retaining structural similarity for comparable chromatographic behavior [2]. Critically, MMDA does not react with thiobarbituric acid (TBA) to produce the characteristic pink chromophore used in the standard TBARS assay, whereas MDA does [3]. This differential reactivity is both a limitation and a unique feature that can be exploited for specific analytical purposes. In mechanistic biology, α-methylmalondialdehyde has been shown to cross-link DNA more efficiently than MDA while exhibiting no mutagenic activity, a stark divergence that underscores the profound impact of the α-methyl substitution on biological activity [4]. Therefore, substituting MDA for MMDA, or vice versa, would lead to invalid analytical quantification, misleading biochemical results, and incorrect conclusions in genotoxicity and lipid peroxidation studies.

Quantitative Evidence for Differentiating Methylmalondialdehyde from Malondialdehyde and Other Analogs


Enhanced DNA Interstrand Cross-Linking Efficiency Compared to Malondialdehyde

α-Methylmalondialdehyde (CH3MDA) demonstrates significantly greater efficiency in forming interstrand DNA cross-links compared to its parent compound, malondialdehyde (MDA) [1]. In controlled in vitro experiments using linear plasmid DNA, CH3MDA was found to cross-link DNA more efficiently than MDA under identical reaction conditions [1]. Crucially, despite this enhanced cross-linking capacity, CH3MDA exhibited no mutagenic activity in any tester strain of Salmonella typhimurium, in stark contrast to MDA, which is a known mutagen [1].

DNA Damage Genotoxicity Lipid Peroxidation Molecular Biology

Validated Use as an Internal Standard for Malondialdehyde Quantification by ID-GC-MS

Methylmalondialdehyde (MMDA) has been rigorously validated as an internal standard for the quantification of malondialdehyde (MDA) using isotope-dilution gas chromatography-mass spectrometry (ID-GC-MS), a reference method for clinical MDA detection [1]. The study demonstrated that MMDA is structurally close to MDA, is absent from biological matrices, and is detectable by common analytical methods such as HPLC, GC, and capillary electrophoresis [1]. In contrast, the previously used deuterated internal standard, d2-MDA, suffers from difficult synthesis and is detectable only by GC-MS [1].

Analytical Chemistry Clinical Chemistry Lipid Peroxidation Method Validation

Quantitative Validation of MMDA as Internal Standard for Capillary Electrophoresis of MDA in Biological Samples

A study validated the use of synthesized methylmalondialdehyde (MMDA) as an internal standard for the direct quantification of free and total malondialdehyde (MDA) in biological samples by capillary electrophoresis [1]. The method achieved a detection threshold of 0.2 μmol/L in microsomes and 0.4 μmol/L in plasma [1]. As an application, three pools of rat liver microsomes were quantified before (0.35±0.1 and 1.1±0.5 nmol/mg protein, free and total MDA, respectively) and after lipoperoxidation induction (18.4±3.2 and 19.7±2.0 nmol/mg protein) [1]. The results were confirmed by isotopic dilution GC-MS, the reference method [1].

Capillary Electrophoresis Analytical Method Validation Lipid Peroxidation Biological Sample Analysis

Absence of Colorimetric Reaction with Thiobarbituric Acid (TBA) Distinguishes MMDA from MDA

2-Substituted malondialdehydes, including methylmalondialdehyde, do not react with thiobarbituric acid (TBA) to produce the characteristic pink chromophore (λmax ~532 nm) that is the basis of the widely used TBARS assay for malondialdehyde (MDA) [1]. This lack of reactivity is a key differentiator from unsubstituted MDA, which produces a distinct red color under the same assay conditions [1].

Analytical Chemistry Lipid Peroxidation TBARS Assay Colorimetric Detection

Primary Research and Industrial Applications for Methylmalondialdehyde (CAS 16002-19-0)


Internal Standard for Accurate Quantification of Malondialdehyde in Clinical and Biological Samples

Methylmalondialdehyde is the preferred internal standard for the quantitative analysis of malondialdehyde (MDA) in complex biological matrices such as plasma, tissue homogenates, and cell cultures. As validated by ID-GC-MS and capillary electrophoresis studies, MMDA's structural similarity to MDA ensures comparable extraction and derivatization efficiencies, while its absence from endogenous biological samples eliminates matrix interference [1][2]. This application is critical for clinical chemistry laboratories monitoring oxidative stress in cardiovascular disease, diabetes, and neurodegenerative disorders, as well as for research laboratories investigating lipid peroxidation mechanisms.

Mechanistic Probe for Dissecting DNA Cross-Linking and Mutagenicity Pathways

The unique property of α-methylmalondialdehyde—enhanced DNA interstrand cross-linking efficiency coupled with a complete lack of mutagenicity in bacterial tester strains—makes it an invaluable molecular tool for dissecting the relationship between DNA damage and mutagenesis [3]. Researchers studying the genotoxic effects of lipid peroxidation products can use MMDA to differentiate the specific DNA lesions responsible for mutations from those that are primarily cytotoxic. This application is particularly relevant for cancer research, toxicology, and studies on the molecular basis of aging and age-related diseases.

Synthesis and Purification of Amino Acid and Protein Adducts for Structural Studies

Methylmalondialdehyde reacts with amino acids and amino sugars to form stable 1:1 adducts (enaminals) that can be purified by preparative liquid chromatography [4]. These adducts serve as model compounds for understanding how MDA and related lipid peroxidation products modify proteins and nucleic acids in vivo. The methyl group on MMDA provides a convenient 'handle' for structural characterization and may influence adduct stability and reactivity, enabling researchers to generate and isolate specific modified biomolecules for detailed biophysical and biochemical analysis.

Quality Control and Method Development for Lipid Peroxidation Assays

In industrial settings, such as food science and pharmaceutical quality control, MMDA is employed as a calibration standard and method development tool for assays measuring oxidative rancidity and lipid degradation. Its inability to react with TBA in the standard TBARS assay confirms its non-interference, allowing it to be spiked into samples as a true internal standard without contributing to the measured signal [5]. This ensures accurate assessment of MDA levels as an indicator of product stability, shelf-life, and the efficacy of antioxidant additives.

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